3-Chloro-5-(dimethoxymethyl)pyridine

Beschreibung

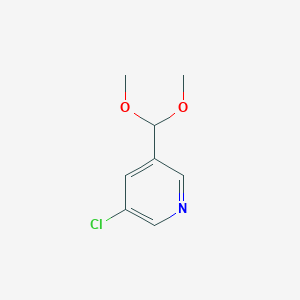

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-(dimethoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIZFDWNWYNBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CN=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640072 | |

| Record name | 3-Chloro-5-(dimethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879326-81-5 | |

| Record name | 3-Chloro-5-(dimethoxymethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(dimethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-5-(dimethoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-Chloro-5-(dimethoxymethyl)pyridine. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this pyridine derivative.

Chemical Identity and Physical Properties

This compound is a halogenated pyridine derivative featuring a dimethoxymethyl group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 879326-81-5 | [2][3] |

| Molecular Formula | C₈H₁₀ClNO₂ | [2][3] |

| Molecular Weight | 187.62 g/mol | [2] |

| Appearance | Solid | [4] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | No data available | |

| InChI | 1S/C8H10ClNO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3 | [2] |

| SMILES | COC(OC)c1cncc(Cl)c1 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for this exact compound are not widely published, data from analogous structures can provide valuable insights for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the dimethoxymethyl group, and the methyl protons of the methoxy groups. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule. Key signals would include those for the carbons of the pyridine ring, the acetal carbon, and the methoxy carbons.

Researchers should perform their own NMR analysis to obtain precise spectral data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (187.62 g/mol ), along with isotopic peaks characteristic of the presence of a chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Expected vibrations include C-H stretching and bending, C=N and C=C stretching from the pyridine ring, and C-O stretching from the dimethoxymethyl group.

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of a pre-existing pyridine core. A general strategy could involve the introduction of the dimethoxymethyl group onto a 3-chloro-5-substituted pyridine precursor. The dimethoxymethyl group often serves as a protected form of a formyl group.

A plausible synthetic pathway could involve the following conceptual steps:

Caption: Conceptual synthesis workflow for this compound.

Experimental Protocol (General Example for Acetal Formation):

A general procedure for the formation of a pyridine acetal from a corresponding carbonyl compound is as follows:

-

Dissolve the pyridine aldehyde or ketone in a suitable anhydrous solvent (e.g., methanol or a mixture of methanol and an inert solvent like toluene).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a strong acid resin).

-

Add an excess of the corresponding alcohol (in this case, methanol).

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC). The removal of water using a Dean-Stark apparatus can drive the equilibrium towards product formation.

-

Upon completion, neutralize the acid catalyst with a base (e.g., triethylamine or sodium bicarbonate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups:

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom. However, the presence of the chloro and dimethoxymethyl substituents will influence the regioselectivity of such reactions. The nitrogen atom also imparts basic properties to the molecule, allowing for protonation and the formation of pyridinium salts.[5]

-

Chloro Group: The chlorine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions, which are often facilitated by the electron-deficient nature of the pyridine ring. It can also participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig couplings), enabling the introduction of a wide range of substituents at the 3-position.

-

Dimethoxymethyl Group: This acetal group is stable under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde (3-chloro-5-formylpyridine) under acidic conditions. This functionality allows for its use as a protected formyl group, which can be deprotected to participate in further reactions such as Wittig reactions, reductive aminations, and oxidations.

Caption: Key reactivity sites of this compound.

Stability and Storage

Substituted pyridines are generally stable compounds under standard laboratory conditions. However, prolonged exposure to strong acids can lead to the hydrolysis of the dimethoxymethyl group. It is recommended to store this compound in a cool, dry place, away from strong oxidizing agents and strong acids. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation.

Potential Applications in Drug Development

Pyridine and its derivatives are prevalent scaffolds in a vast number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[6][7][8] The pyridine ring can engage in various non-covalent interactions with biological targets, and its substitution pattern can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.[6]

While specific biological activities of this compound are not extensively reported, its structural features suggest its potential as a versatile building block in the synthesis of novel therapeutic agents. The chloro and protected formyl groups provide handles for a variety of chemical transformations, allowing for the generation of diverse compound libraries for screening in drug discovery programs. Pyridine derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[9][10][11]

Caption: Role of this compound in a drug discovery workflow.

Safety Information

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to use personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

This guide serves as a foundational resource for understanding the chemical properties of this compound. Further experimental investigation is encouraged to fully elucidate its physical properties, reactivity, and potential biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Chloro-5-dimethoxymethyl-pyridine - Amerigo Scientific [amerigoscientific.com]

- 3. Pyridine, 3,5-dichloro- [webbook.nist.gov]

- 4. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR [m.chemicalbook.com]

- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. longdom.org [longdom.org]

In-depth Technical Guide: 3-Chloro-5-(dimethoxymethyl)pyridine (CAS Number 879326-81-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-(dimethoxymethyl)pyridine, with the CAS number 879326-81-5, is a halogenated pyridine derivative. This document aims to provide a comprehensive technical overview of this compound, consolidating available data on its properties, synthesis, and potential applications. Due to the limited availability of public, in-depth experimental data, this guide summarizes foundational information and outlines general methodologies relevant to this class of compounds.

Chemical Properties and Identifiers

A summary of the key chemical properties for this compound is presented below. It is important to note that many commercial suppliers do not provide detailed analytical data for this compound, and researchers should independently verify its identity and purity upon acquisition.[1][2]

| Property | Value | Source |

| CAS Number | 879326-81-5 | [3][4][5][6][7][8] |

| Molecular Formula | C₈H₁₀ClNO₂ | [3][4][7][9] |

| Molecular Weight | 187.62 g/mol | [3][5][9] |

| MDL Number | MFCD08457774 | [4] |

| Hazard Information | Irritant | [4] |

Synthesis and Reactivity

General Synthesis Strategies for Halogenated Pyridine Acetals

-

Halogenation of a Pyridine Precursor: Introduction of a chlorine atom at the 3-position of a suitable pyridine ring. This can be challenging due to the directing effects of the nitrogen atom and other substituents.

-

Introduction of a Formyl Group or its Precursor: Installation of a functional group at the 5-position that can be converted to the dimethoxymethyl acetal. This might involve formylation or the introduction of a hydroxymethyl or halomethyl group.

-

Acetal Formation: Protection of the aldehyde (formyl group) as a dimethoxymethyl acetal. This is typically achieved by reacting the aldehyde with methanol in the presence of an acid catalyst.

A potential experimental workflow for the synthesis of a related compound, based on general principles of pyridine chemistry, is outlined below.

Caption: A conceptual synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by the electronic properties of the pyridine ring, the chloro substituent, and the dimethoxymethyl group.

-

Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the ring, making it susceptible to nucleophilic attack, particularly at the 2- and 6-positions.

-

Chloro Group: The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the 3-position. It can also be displaced by strong nucleophiles under certain conditions.

-

Dimethoxymethyl Group: The acetal is stable under basic and neutral conditions but can be readily hydrolyzed back to the corresponding aldehyde under acidic conditions. This functionality allows for the unmasking of a reactive aldehyde group at a later stage in a synthetic sequence.

The interplay of these functional groups makes this compound a potentially versatile building block in medicinal chemistry and materials science.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs are common in pharmacologically active compounds and functional materials.

Role in Drug Discovery

Halogenated pyridines are key intermediates in the synthesis of numerous pharmaceuticals. The chloro substituent can serve as a handle for late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The pyridine core is a well-established scaffold in medicinal chemistry, known to interact with a variety of biological targets. The dimethoxymethyl group can be deprotected to an aldehyde, which can then be used in reactions such as reductive amination to introduce diverse amine-containing side chains.

Caption: Potential utility in medicinal chemistry via parallel synthesis.

Experimental Protocols

As previously stated, specific, validated experimental protocols for this compound are not available in the public literature. Researchers should draw upon established methods for related compounds.

General Procedure for Acetal Hydrolysis

To a solution of the acetal in a suitable solvent (e.g., tetrahydrofuran, acetone), an aqueous solution of a strong acid (e.g., hydrochloric acid, sulfuric acid) is added. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The product aldehyde is then isolated by extraction and purified by standard techniques such as column chromatography.

General Procedure for a Suzuki Cross-Coupling Reaction

In an inert atmosphere, a reaction vessel is charged with this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). A suitable solvent system (e.g., toluene/water, dioxane/water) is added, and the mixture is heated to the desired temperature. Upon completion, the reaction is worked up by partitioning between an organic solvent and water, and the product is purified by chromatography.

Safety Information

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed public data on its synthesis and properties are scarce, its constituent functional groups suggest it can serve as a versatile building block. Further research and publication of experimental data would be beneficial to the scientific community to fully elucidate the potential of this compound. Researchers are advised to perform thorough characterization upon receipt from any commercial source.

References

- 1. 3-Chloro-5-dimethoxymethyl-pyridine - Amerigo Scientific [amerigoscientific.com]

- 2. 3-Chloro-5-dimethoxymethyl-pyridine AldrichCPR 879326-81-5 [sigmaaldrich.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. CAS No. 879326-81-5 Specifications | Ambeed [ambeed.com]

- 6. 3-CHLORO-5-DIMETHOXYMETHYL-PYRIDINE CAS#: 879326-81-5 [m.chemicalbook.com]

- 7. 3-Chloro-5-dimethoxymethyl-pyridine | VSNCHEM [vsnchem.com]

- 8. 3-Chloro-5-dimethoxymethyl-pyridine AldrichCPR 879326-81-5 [sigmaaldrich.com]

- 9. hamarichemicals.com [hamarichemicals.com]

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-5-(dimethoxymethyl)pyridine

Introduction

3-Chloro-5-(dimethoxymethyl)pyridine is a functionalized pyridine derivative. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] The presence of a chlorine atom, a versatile handle for cross-coupling reactions, and a protected aldehyde (as a dimethyl acetal) makes this compound a potentially valuable building block in the synthesis of more complex molecules for drug discovery and materials science.[1][2][3] The dimethoxymethyl group serves as a stable protecting group for the more reactive formyl group, which can be readily deprotected under acidic conditions.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted at the 3-position with a chlorine atom and at the 5-position with a dimethoxymethyl group.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 879326-81-5 | Commercial Suppliers |

| Molecular Formula | C₈H₁₀ClNO₂ | Calculated |

| Molecular Weight | 187.62 g/mol | Calculated |

| Canonical SMILES | COC(OC)c1cncc(Cl)c1 | Calculated |

| InChI Key | PHIZFDWNWYNBNG-UHFFFAOYSA-N | Calculated |

| Topological Polar Surface Area | 31.35 Ų | Calculated[4] |

| LogP | 1.75 | Calculated[4] |

Spectroscopic Data (Predicted and Comparative)

While specific spectra for this compound are not available, the expected spectroscopic characteristics can be inferred from data on analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the methoxy and acetal protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine H-2 | 8.5 - 8.7 | d | Influenced by the ring nitrogen and adjacent chlorine. |

| Pyridine H-4 | 7.9 - 8.1 | t | Coupled to H-2 and H-6. |

| Pyridine H-6 | 8.6 - 8.8 | d | Influenced by the ring nitrogen. |

| Acetal CH | 5.4 - 5.6 | s | Singlet as it has no adjacent protons. |

| Methoxy OCH₃ | 3.3 - 3.5 | s | Singlet for the six equivalent protons. |

Prediction based on general values for substituted pyridines and acetals. For comparison, the aromatic protons of pyridine-3,5-dicarboxaldehyde appear at δ 8.56, 9.25, and 10.2 ppm.[5]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine C-2 | 148 - 152 | Affected by the nitrogen and chlorine. |

| Pyridine C-3 | 130 - 135 | Carbon bearing the chlorine atom. |

| Pyridine C-4 | 135 - 140 | Aromatic CH. |

| Pyridine C-5 | 138 - 142 | Carbon bearing the acetal group. |

| Pyridine C-6 | 150 - 154 | Affected by the adjacent nitrogen. |

| Acetal CH | 100 - 105 | Characteristic chemical shift for acetal carbons. |

| Methoxy OCH₃ | 52 - 56 | Typical range for methoxy groups. |

Prediction based on data for similar pyridine derivatives.

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight and provide insights into the fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]+• | 187/189 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| [M-OCH₃]+ | 156/158 | Loss of a methoxy group. |

| [M-CH(OCH₃)₂]+ | 112/114 | Loss of the dimethoxymethyl group. |

Predicted fragmentation is based on common fragmentation pathways for acetals and aromatic chlorides. For comparison, ESI-MS data for 4-Chloro-6,7-dimethoxyquinoline shows a protonated molecular ion [M+H]⁺ at m/z 224.2.[6]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic absorption bands for the functional groups present.

Table 5: Predicted Infrared Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

| C-H (aromatic) | 3000 - 3100 | Stretching vibrations of the pyridine ring protons. |

| C-H (aliphatic) | 2850 - 3000 | Stretching vibrations of the methoxy and acetal C-H bonds. |

| C=N, C=C (aromatic) | 1400 - 1600 | Ring stretching vibrations of the pyridine core.[7] |

| C-O (acetal) | 1050 - 1150 | Characteristic C-O stretching bands for the acetal group. |

| C-Cl | 700 - 850 | Carbon-chlorine stretching vibration. |

Predictions are based on typical IR absorption frequencies for substituted pyridines and acetals.[8][9][10][11]

Experimental Protocols

As no specific synthesis protocol for this compound has been found in the literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. A likely precursor is 3-chloro-5-formylpyridine.

Hypothetical Synthesis of this compound

The synthesis would involve the protection of the aldehyde group of 3-chloro-5-formylpyridine as a dimethyl acetal.

Reaction:

3-chloro-5-formylpyridine + 2 CH₃OH ⇌ this compound + H₂O

Materials:

-

3-chloro-5-formylpyridine

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15)

-

Anhydrous solvent (e.g., dichloromethane or methanol)

-

Neutralizing agent (e.g., triethylamine or sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: 3-chloro-5-formylpyridine is dissolved in the anhydrous solvent. Methanol and trimethyl orthoformate are added, followed by a catalytic amount of the acid catalyst.[12]

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and the acid catalyst is neutralized with a base. The solvent is removed under reduced pressure.

-

Purification: The crude product is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Deprotection to 3-chloro-5-formylpyridine

The dimethoxymethyl group can be readily hydrolyzed back to the aldehyde using aqueous acid.

Procedure:

-

This compound is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., dilute HCl or acetic acid).

-

The mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC or GC.

-

The reaction is neutralized with a base, and the product is extracted with an organic solvent.

-

The organic extracts are combined, washed, dried, and concentrated to yield 3-chloro-5-formylpyridine.

Reactivity and Potential Applications

Reactivity

-

Cross-Coupling Reactions: The chlorine atom at the 3-position of the pyridine ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3][13][14] This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse molecular libraries.

-

Acetal Hydrolysis: As mentioned, the dimethoxymethyl group is a protecting group for the aldehyde functionality and can be hydrolyzed under acidic conditions to reveal the formyl group, which can then undergo further reactions such as reductive amination, Wittig reactions, or oxidation.

Applications in Drug Discovery

Functionalized pyridines are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings and their capacity to engage in hydrogen bonding, which can enhance binding to biological targets.[1][15][16][17] The structural motifs present in this compound make it a valuable intermediate for the synthesis of novel therapeutic agents. The ability to functionalize the molecule at the 3-position via cross-coupling and at the 5-position through the aldehyde allows for systematic exploration of the structure-activity relationship (SAR) in drug development programs.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Hypothetical Synthetic Pathway

Caption: Hypothetical synthesis of the target molecule.

Potential Reactivity Workflow

Caption: Potential reaction pathways for the title compound.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Pyridine-3,5-dicarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Studies on the infrared spectra of heterocyclic compounds. V. Infrared spectra of substituted pyridine 1-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dimethyl Acetals [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-(dimethoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(dimethoxymethyl)pyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a novel or specialized chemical entity, its full spectroscopic characterization is crucial for confirming its identity, purity, and structure. This guide provides a comprehensive overview of the theoretical spectroscopic data and the detailed experimental protocols required for the analysis of this compound. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers working with this molecule or similar pyridine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known spectroscopic trends for related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 | d | ~2.0 |

| H-4 | ~7.8 | t | ~2.0 |

| H-6 | ~8.6 | d | ~2.0 |

| -CH(OCH₃)₂ | ~5.5 | s | - |

| -OCH₃ | ~3.4 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~135 |

| C-4 | ~138 |

| C-5 | ~130 |

| C-6 | ~148 |

| -CH(OCH₃)₂ | ~102 |

| -OCH₃ | ~54 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 187/189 | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 156/158 | [M - OCH₃]⁺ |

| 126 | [M - CH(OCH₃)₂]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H aromatic stretching |

| 2950-2850 | C-H aliphatic stretching |

| 1600-1450 | C=C and C=N aromatic ring stretching |

| 1150-1050 | C-O ether stretching |

| 850-750 | C-Cl stretching |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Use proton decoupling to simplify the spectrum to single lines for each carbon.

-

A 90-degree pulse angle and a longer relaxation delay (5-10 seconds) may be necessary. A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

2. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV to generate the molecular ion and characteristic fragments.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).[1] The resulting mass spectrum will show the molecular ion and various fragment ions.[1]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid at room temperature, a drop can be placed between two KBr or NaCl plates to form a thin film.

-

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder (100-200 mg) and press it into a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and acquire the spectrum.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the 4000-400 cm⁻¹ range.[2]

-

Mandatory Visualization

Caption: Workflow for the Spectroscopic Analysis of a Novel Compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-5-(dimethoxymethyl)pyridine

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum for the compound 3-Chloro-5-(dimethoxymethyl)pyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and visual diagrams to aid in understanding the molecular structure and spectral correlations.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the chlorine atom and the pyridine nitrogen, along with the influence of the dimethoxymethyl group, dictate the chemical shifts of the aromatic protons. The protons of the methoxy groups and the acetal proton are expected to appear in the upfield region of the spectrum.

A summary of the predicted quantitative data is presented in the table below.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-2 | ~8.5 | Doublet | ~2.0 | 1H | Pyridine C2-H |

| H-4 | ~7.8 | Doublet of Doublets | ~2.0, ~0.5 | 1H | Pyridine C4-H |

| H-6 | ~8.6 | Doublet | ~2.0 | 1H | Pyridine C6-H |

| CH(OCH₃)₂ | ~5.4 | Singlet | - | 1H | Acetal CH |

| OCH₃ | ~3.4 | Singlet | - | 6H | Methoxy CH₃ |

Molecular Structure and Proton Assignments

The molecular structure of this compound with the assigned protons is illustrated below. This visualization aids in correlating the predicted ¹H NMR signals with their corresponding chemical environments.

Caption: Molecular structure of this compound with proton labeling.

Experimental Protocol for ¹H NMR Spectroscopy

The following section details a standard methodology for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-25 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1]

-

To ensure a homogeneous magnetic field and prevent signal broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher.

-

Insert the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Set the appropriate acquisition parameters, including:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the area under each signal to determine the relative number of protons each signal represents.[1]

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) for coupled signals.

Logical Workflow for Spectrum Prediction

The process of predicting a ¹H NMR spectrum from a given molecular structure follows a logical progression. This workflow is visualized in the diagram below.

Caption: Workflow for predicting a ¹H NMR spectrum from a molecular structure.

References

An In-depth Technical Guide to the 13C NMR Analysis of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of substituted pyridines. Pyridine and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals and functional materials. A thorough understanding of their 13C NMR characteristics is therefore crucial for unambiguous structure determination, reaction monitoring, and quality control. This document offers a detailed examination of substituent effects on 13C NMR chemical shifts, standardized experimental protocols, and illustrative diagrams to facilitate a deeper understanding of the subject.

Fundamental Principles of 13C NMR in Substituted Pyridines

The 13C NMR chemical shifts in a pyridine ring are primarily influenced by the electron density at each carbon atom. The nitrogen atom, being more electronegative than carbon, induces a significant deshielding effect on the adjacent α-carbons (C2 and C6) and the γ-carbon (C4), while the β-carbons (C3 and C5) are less affected. In unsubstituted pyridine, the typical chemical shifts are approximately δ 150 ppm for C2/C6, δ 124 ppm for C3/C5, and δ 136 ppm for C4[1][2].

The introduction of substituents further modulates the electron distribution within the ring through a combination of inductive and resonance effects, leading to predictable changes in the 13C chemical shifts.

-

Inductive Effects: Electronegative substituents withdraw electron density through the σ-bond framework, causing a deshielding effect (downfield shift) on nearby carbon atoms. The magnitude of this effect diminishes with distance.

-

Resonance Effects: Substituents with lone pairs of electrons (e.g., -NH2, -OR) or π-systems (e.g., -NO2, -C=O) can donate or withdraw electron density through the π-system of the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the substituent.

The interplay of these electronic effects governs the final observed chemical shifts, providing valuable information about the nature and position of the substituent.

Data Presentation: 13C NMR Chemical Shifts of Substituted Pyridines

The following tables summarize the 13C NMR chemical shifts for a range of monosubstituted and disubstituted pyridines. This quantitative data serves as a valuable reference for the identification and characterization of novel pyridine derivatives. All chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Monosubstituted Pyridines [3]

| Substituent (at C2) | C2 | C3 | C4 | C5 | C6 |

| -H | 149.8 | 123.9 | 135.9 | 123.9 | 149.8 |

| -NH2 | 159.0 | 108.9 | 138.0 | 113.5 | 147.8 |

| -CH3 | 157.9 | 122.9 | 136.0 | 121.8 | 149.0 |

| -Cl | 150.7 | 124.5 | 138.9 | 123.4 | 149.8 |

| -Br | 142.3 | 127.8 | 139.1 | 123.7 | 150.3 |

| -CN | 131.9 | 128.5 | 137.3 | 125.9 | 151.7 |

| -NO2 | 150.0 | 124.0 | 133.0 | 120.0 | 154.0 |

| Substituent (at C3) | C2 | C3 | C4 | C5 | C6 |

| -H | 149.8 | 123.9 | 135.9 | 123.9 | 149.8 |

| -NH2 | 140.0 | 146.0 | 125.0 | 118.0 | 148.0 |

| -CH3 | 149.9 | 132.8 | 136.5 | 123.3 | 147.1 |

| -Cl | 147.8 | 120.5 | 137.2 | 124.0 | 150.3 |

| -Br | 150.5 | 110.0 | 139.8 | 124.5 | 148.2 |

| -CN | 152.9 | 110.1 | 140.2 | 124.0 | 150.5 |

| -NO2 | 146.0 | 132.0 | 134.0 | 121.0 | 153.0 |

| Substituent (at C4) | C2 | C3 | C4 | C5 | C6 |

| -H | 149.8 | 123.9 | 135.9 | 123.9 | 149.8 |

| -NH2 | 155.5 | 109.5 | 150.0 | 109.5 | 155.5 |

| -CH3 | 149.5 | 124.8 | 146.5 | 124.8 | 149.5 |

| -Cl | 150.5 | 122.5 | 145.0 | 122.5 | 150.5 |

| -Br | 150.8 | 125.5 | 133.5 | 125.5 | 150.8 |

| -CN | 150.7 | 125.1 | 120.0 | 125.1 | 150.7 |

| -NO2 | 150.0 | 120.0 | 145.0 | 120.0 | 150.0 |

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Selected Disubstituted Pyridines

| Compound | C2 | C3 | C4 | C5 | C6 | Solvent |

| 2,3-Dichloropyridine | 148.1 | 131.2 | 139.5 | 123.3 | 149.9 | CDCl3 |

| 2-Amino-4-methylpyridine[4] | 158.5 | 113.2 | 148.5 | 116.3 | 147.2 | CDCl3 |

| 2,6-Dimethylpyridine | 157.0 | 121.1 | 137.5 | 121.1 | 157.0 | CDCl3 |

| 4-Methoxy-3-nitropyridine[5][6] | 152.2 | 133.4 | 157.9 | 108.1 | 141.5 | CDCl3 |

Experimental Protocols

A standardized experimental protocol is essential for obtaining high-quality and reproducible 13C NMR spectra. The following sections detail the recommended procedures for sample preparation and data acquisition.

Sample Preparation

-

Sample Quantity: For a standard 13C NMR spectrum of a small molecule (<1000 g/mol ), a sample amount of 50-100 mg is typically required to achieve a good signal-to-noise ratio within a reasonable acquisition time.[5] For proton-detected 13C experiments (e.g., HMQC, HMBC), the sample amount can be significantly lower, often in the range of 5-25 mg.

-

Solvent Selection: The sample should be dissolved in a deuterated solvent to avoid large solvent signals in the 1H spectrum, which is often acquired concurrently, and to provide a lock signal for the spectrometer. Common deuterated solvents for pyridine derivatives include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. The choice of solvent can slightly influence the chemical shifts, so consistency is key for comparative studies.

-

Sample Dissolution and Transfer:

-

Weigh the desired amount of the substituted pyridine into a clean, dry vial.

-

Add approximately 0.5-0.7 mL of the chosen deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter that could degrade spectral quality, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.

-

Ensure the sample height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.

-

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added to the sample. Tetramethylsilane (TMS) is the most common standard for organic solvents and is defined as 0.00 ppm.[7]

Data Acquisition

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines. This is typically an automated process on modern spectrometers.

-

Tune and match the NMR probe for the 13C frequency to ensure efficient transfer of radiofrequency power.

-

-

Acquisition Parameters for a Standard Proton-Decoupled 13C NMR Spectrum:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.[7]

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts in substituted pyridines.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. The number of scans can range from several hundred to several thousand, depending on the sample concentration.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a common starting point for qualitative spectra.[7] For quantitative analysis, a much longer relaxation delay (at least 5 times the longest T1 relaxation time of the carbons of interest) is necessary to ensure full relaxation of all nuclei between pulses.

-

Acquisition Time (AQ): This parameter influences the digital resolution of the spectrum and is typically set automatically based on the spectral width and the number of data points.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum to the chemical shift of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the 13C NMR analysis of substituted pyridines.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural characterization of substituted pyridines. The chemical shifts of the pyridine ring carbons are highly sensitive to the electronic effects of substituents, providing a detailed fingerprint of the molecular structure. By following standardized experimental protocols and utilizing the reference data provided in this guide, researchers, scientists, and drug development professionals can confidently employ 13C NMR for the unambiguous identification and analysis of this important class of heterocyclic compounds. The continued development of NMR techniques, including 2D correlation experiments and computational prediction of chemical shifts, will further enhance the power of this analytical method in the study of substituted pyridines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2,3-Dichloropyridine(2402-77-9) 13C NMR spectrum [chemicalbook.com]

FT-IR Spectroscopic Analysis of 3-Chloro-5-(dimethoxymethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Chloro-5-(dimethoxymethyl)pyridine. This document outlines the theoretical principles, experimental protocols, and a detailed interpretation of the spectral data, offering valuable insights for the characterization of this and similar pyridine derivatives crucial in pharmaceutical and materials science research.[1]

Introduction to FT-IR Spectroscopy of Pyridine Derivatives

Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique that measures the absorption of infrared radiation by a molecule, causing molecular vibrations such as stretching and bending of chemical bonds.[1][2] For pyridine derivatives like this compound, FT-IR is instrumental in:

-

Confirming Synthesis: Verifying the presence of characteristic functional groups to confirm the successful synthesis of the target molecule.[1]

-

Structural Elucidation: Providing evidence for the specific substitution pattern on the pyridine ring.[1]

-

Purity Assessment: Detecting the presence of starting materials or by-products.[1]

The vibrational frequencies in the FT-IR spectrum are influenced by the nature and position of the substituents on the pyridine ring.[1]

Experimental Protocol

The following section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality FT-IR spectrum of this compound for qualitative analysis.

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)

-

This compound sample

-

Spatula

-

Ethanol or isopropanol for cleaning

-

Non-abrasive wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer and computer are powered on and the appropriate software is running.

-

Background Spectrum:

-

Clean the ATR crystal surface with a non-abrasive wipe lightly soaked in ethanol or isopropanol and allow it to dry completely.

-

Record a background spectrum to account for atmospheric and instrumental interferences. This typically involves 45-100 scans at a resolution of 4 or 8 cm⁻¹.[3]

-

-

Sample Analysis:

-

Place a small amount of the this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the pressure clamp to ensure firm and even contact between the sample and the crystal.[3]

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

-

Cleaning:

-

Remove the sample from the ATR crystal.

-

Thoroughly clean the crystal surface with a non-abrasive wipe and a suitable solvent to prevent cross-contamination.

-

Diagram: Experimental Workflow for FT-IR Analysis

Caption: A flowchart illustrating the key steps in obtaining an FT-IR spectrum using an ATR accessory.

FT-IR Spectrum Analysis of this compound

The structure of this compound (C₈H₁₀ClNO₂) contains a substituted pyridine ring, a chloro group, and a dimethoxymethyl group. The expected vibrational modes and their corresponding wavenumbers are detailed below.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Weak-Medium |

| 2980-2930 | C-H Stretch | Aliphatic (O-CH₃) | Medium |

| 2850-2820 | C-H Stretch | Aliphatic (O-CH-O) | Medium |

| 1600-1550 | C=C/C=N Stretch | Pyridine Ring | Medium-Strong |

| 1480-1420 | C-H Bend | Aliphatic (O-CH₃) | Medium |

| 1250-1000 | C-O Stretch | Acetal (C-O-C) | Strong |

| 850-750 | C-Cl Stretch | Aryl Halide | Strong |

| 900-650 | C-H Out-of-Plane Bend | Aromatic (Pyridine Ring) | Medium-Strong |

Note: This is a predicted spectrum based on characteristic group frequencies. Actual peak positions and intensities may vary.

Interpretation of Key Spectral Regions

-

C-H Stretching Region (3100-2800 cm⁻¹): The spectrum is expected to show weak to medium bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretching of the pyridine ring. Below 3000 cm⁻¹, medium intensity peaks arising from the symmetric and asymmetric stretching of the aliphatic C-H bonds in the methoxy groups will be present.

-

Fingerprint Region (1600-650 cm⁻¹): This region contains a wealth of structural information.

-

Pyridine Ring Vibrations: Strong absorptions between 1600 cm⁻¹ and 1550 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.[4]

-

C-O Stretching: A strong, prominent band, or series of bands, between 1250 cm⁻¹ and 1000 cm⁻¹ is anticipated due to the C-O stretching of the acetal group. This is often a key diagnostic feature for this functional group.

-

C-Cl Stretching: A strong band in the 850-750 cm⁻¹ range can be attributed to the C-Cl stretching vibration.

-

C-H Out-of-Plane Bending: The pattern of bands between 900 cm⁻¹ and 650 cm⁻¹ can be indicative of the substitution pattern on the pyridine ring.[1]

-

Logical Relationship of Functional Groups to Spectral Peaks

The following diagram illustrates the relationship between the functional groups present in this compound and their expected regions of absorption in the FT-IR spectrum.

Diagram: Functional Group - Spectral Region Correlation

Caption: Correlation between the main functional moieties of the molecule and their characteristic IR absorption regions.

Conclusion

FT-IR spectroscopy is an indispensable and efficient tool for the structural characterization of this compound and other novel pyridine derivatives.[1] By following a standardized experimental protocol and utilizing established spectral correlation data, researchers can confidently verify the identity and structural features of synthesized compounds. This analytical step is critical in the pipeline of drug discovery and materials science, enabling the rapid advancement of new chemical entities.

References

The Unseen Dance of Fragments: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Halogenated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyridines are a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and agrochemicals. Understanding their behavior under mass spectrometric analysis is paramount for their identification, structural elucidation, and metabolic profiling. This technical guide provides a comprehensive overview of the core principles governing the fragmentation of monohalogenated pyridines (fluoro-, chloro-, bromo-, and iodopyridines) under electron ionization (EI) mass spectrometry. We will delve into the characteristic fragmentation pathways, present quantitative data for comparative analysis, and provide detailed experimental protocols for their analysis.

Core Principles of Fragmentation in Halogenated Pyridines

The fragmentation of halogenated pyridines in an EI mass spectrometer is a complex process governed by the initial ionization event and the subsequent unimolecular decomposition of the energetically unstable molecular ion. The fragmentation patterns are primarily influenced by two key factors: the nature of the halogen substituent and its position on the pyridine ring.

Generally, two main fragmentation pathways dominate the mass spectra of halogenated pyridines:

-

Loss of the Halogen Atom: This is often the most favorable fragmentation pathway, leading to the formation of a pyridinium cation. The ease of this cleavage depends on the carbon-halogen bond strength, which decreases down the group (C-F > C-Cl > C-Br > C-I).

-

Pyridine Ring Cleavage: The pyridine ring itself can undergo fragmentation, typically through the loss of neutral molecules like hydrogen cyanide (HCN).

The interplay of these pathways, influenced by the halogen and its position, gives rise to the characteristic mass spectra for each isomer. For instance, the presence of chlorine and bromine atoms is readily identifiable from the characteristic isotopic patterns of their molecular and fragment ions.

Comparative Fragmentation Analysis of Monohalogenated Pyridines

The following sections detail the fragmentation patterns of fluoro-, chloro-, bromo-, and iodopyridines, supported by quantitative data on the relative abundances of their major fragment ions.

Fluoropyridines

Due to the high strength of the C-F bond, fluoropyridines exhibit a more pronounced molecular ion peak compared to their heavier halogen counterparts. Fragmentation primarily proceeds through the loss of HCN from the pyridine ring.

Chloropyridines

Chloropyridines show a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, owing to the natural abundance of the ³⁷Cl isotope. The primary fragmentation involves the loss of a chlorine radical, followed by the expulsion of HCN from the resulting pyridinium cation.[1]

Bromopyridines

Similar to chloropyridines, bromopyridines exhibit a prominent M+2 peak of nearly equal intensity to the molecular ion peak due to the isotopic distribution of ⁷⁹Br and ⁸¹Br. The weaker C-Br bond makes the loss of the bromine radical a very favorable fragmentation pathway.[1]

Iodopyridines

The C-I bond is the weakest among the halogens, leading to a very facile loss of the iodine radical. Consequently, the mass spectra of iodopyridines are often dominated by the pyridinium cation peak.

Quantitative Fragmentation Data

The following tables summarize the major fragment ions and their relative abundances for various monohalogenated pyridines, as determined by electron ionization mass spectrometry. This data is essential for the identification and differentiation of isomers.

Table 1: Fragmentation Data for 2-Halogenated Pyridines

| Halogen | Molecular Ion (m/z) | [M-X]⁺ (m/z) | Relative Abundance (%) of [M-X]⁺ | [M-HCN]⁺ (m/z) | Relative Abundance (%) of [M-HCN]⁺ | Other Key Fragments (m/z) |

| Fluoro- | 97 | - | - | 70 | Significant | 51 |

| Chloro- | 113/115 | 78 | High | 86/88 | Moderate | 51 |

| Bromo- | 157/159 | 78 | Very High (Base Peak) | 130/132 | Low | 51 |

| Iodo- | 205 | 78 | Very High (Base Peak) | 178 | Low | 51 |

Table 2: Fragmentation Data for 3-Halogenated Pyridines

| Halogen | Molecular Ion (m/z) | [M-X]⁺ (m/z) | Relative Abundance (%) of [M-X]⁺ | [M-HCN]⁺ (m/z) | Relative Abundance (%) of [M-HCN]⁺ | Other Key Fragments (m/z) |

| Fluoro- | 97 | - | - | 70 | Significant | 51 |

| Chloro- | 113/115 | 78 | High | 86/88 | Moderate | 51 |

| Bromo- | 157/159 | 78 | 100 | 130/132 | Low | 51 (50%)[1] |

| Iodo- | 205 | 78 | Very High (Base Peak) | 178 | Low | 51 |

Table 3: Fragmentation Data for 4-Halogenated Pyridines

| Halogen | Molecular Ion (m/z) | [M-X]⁺ (m/z) | Relative Abundance (%) of [M-X]⁺ | [M-HCN]⁺ (m/z) | Relative Abundance (%) of [M-HCN]⁺ | Other Key Fragments (m/z) |

| Fluoro- | 97 | - | - | 70 | Significant | 51 |

| Chloro- | 113/115 | 78 | High | 86/88 | Moderate | 51 |

| Bromo- | 157/159 | 78 | Very High (Base Peak) | 130/132 | Low | 51 |

| Iodo- | 205 | 78 | Very High (Base Peak) | 178 | Low | 51 |

Experimental Protocols

Accurate and reproducible mass spectral data are contingent on standardized experimental protocols. The following sections provide detailed methodologies for the analysis of halogenated pyridines using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like halogenated pyridines.

Sample Preparation:

-

Prepare a stock solution of the halogenated pyridine standard in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

-

Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve.

-

For unknown samples, dissolve an accurately weighed amount in a suitable solvent to achieve a concentration within the calibration range.

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

LC-MS/MS Analysis Protocol

LC-MS/MS is particularly useful for the analysis of less volatile or thermally labile halogenated pyridine derivatives, and for targeted quantification in complex matrices.

Sample Preparation:

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at 1 mg/mL.

-

Prepare working standards by diluting the stock solution with the initial mobile phase.

-

For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration is typically required before injection.

LC-MS/MS Parameters:

-

Liquid Chromatograph:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for a few minutes, and then re-equilibrate to the initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Tandem Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be optimized for each analyte.

-

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of representative halogenated pyridines.

Caption: Fragmentation pathway of 2-Chloropyridine.

Caption: Fragmentation pathway of 3-Bromopyridine.

Caption: Fragmentation pathway of 4-Iodopyridine.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of halogenated pyridines is a predictable yet nuanced process that provides invaluable information for the structural characterization and quantification of these important molecules. By understanding the fundamental principles of their fragmentation and employing standardized analytical protocols, researchers can confidently identify and differentiate halogenated pyridine isomers. This guide serves as a foundational resource for scientists and professionals in drug development and related fields, enabling more efficient and accurate analysis of this critical class of compounds.

References

An In-depth Technical Guide to 3-Chloro-5-(dimethoxymethyl)pyridine: Physical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(dimethoxymethyl)pyridine is a halogenated pyridine derivative of interest in medicinal chemistry and drug development as a potential building block for the synthesis of novel therapeutic agents. Its specific substitution pattern offers unique electronic and steric properties that can be exploited in the design of targeted molecules. A thorough understanding of its physical and chemical characteristics, particularly its solubility, is paramount for its effective utilization in synthetic protocols and formulation studies. This technical guide provides a comprehensive overview of the available data on the physical properties and solubility of this compound, supplemented with generalized experimental protocols for their determination.

Core Physical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, predicted values and data from supplier information provide a foundational understanding of its characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO₂ | Amerigo Scientific, Matrix Scientific[1][2] |

| Molecular Weight | 187.62 g/mol | Amerigo Scientific[1] |

| CAS Number | 879326-81-5 | Amerigo Scientific, Matrix Scientific[1][2] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Boiling Point | 220.3 ± 35.0 °C (Predicted) | N/A |

| Density | 1.191 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 2.99 ± 0.10 (Predicted, Most Basic) | N/A |

Solubility Profile

Table 2: Predicted and Inferred Solubility of this compound

| Solvent | Predicted/Inferred Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydrophobic pyridine ring and chloro- and dimethoxymethyl groups likely dominate over the polarity of the nitrogen atom. |

| Methanol, Ethanol | Soluble | The polarity of the alcohol can interact with the pyridine nitrogen, and the alkyl chain can solvate the rest of the molecule. |

| Dichloromethane | Soluble | A common solvent for a wide range of organic compounds, its polarity is suitable for dissolving this substituted pyridine. |

| Diethyl Ether | Moderately Soluble | A less polar solvent, solubility may be lower compared to more polar organic solvents. |

| Toluene | Moderately Soluble | The aromatic nature of toluene can interact with the pyridine ring, but the polar groups may limit high solubility. |

| Acetone | Soluble | A polar aprotic solvent that is generally a good solvent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, expected to readily dissolve the compound. |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physical properties and solubility of a solid organic compound like this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate (initially rapid, then slow, e.g., 1-2 °C per minute, near the expected melting point).

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Boiling Point (for solids that can be sublimed or have a measurable vapor pressure)

While the boiling point is more relevant for liquids, for a solid like this compound, this would typically be determined under reduced pressure to prevent decomposition at high temperatures.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Distillation apparatus (micro-scale or standard)

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Vacuum source and manometer

-

Heating mantle

Procedure:

-

A small amount of the compound is placed in the round-bottom flask.

-

The apparatus is assembled for vacuum distillation.

-

The system is evacuated to the desired pressure, which is monitored by the manometer.

-

The flask is heated gently.

-

The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb is recorded as the boiling point at that specific pressure.

Determination of Density (for a solid)

Principle: Density is the mass of a substance per unit volume. For a solid, this can be determined by displacement of a liquid in which it is insoluble.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which this compound is insoluble (e.g., a saturated hydrocarbon like hexane)

Procedure (using a graduated cylinder):

-

A known mass of the solid compound is weighed accurately on an analytical balance.

-

A known volume of the insoluble liquid is placed in a graduated cylinder, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring no liquid splashes out.

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Density is calculated by dividing the mass of the solid by its volume.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe with a filter)

-

UV-Vis spectrophotometer or HPLC

Procedure (Gravimetric Method):

-

Saturation: An excess amount of this compound is added to a known volume or mass of the chosen solvent in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is allowed to settle, and a clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any suspended particles.

-

Solvent Evaporation: A known volume or mass of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or gentle heating.

-

Mass Determination: The container with the solid residue is weighed again. The difference in mass gives the amount of dissolved solute.

-

Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the physical properties of a solid organic compound.

References

The Evolving Landscape of Pyridine Intermediates: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a fundamental heterocyclic motif, continues to be a cornerstone in the discovery and development of novel therapeutic agents. Its inherent electronic properties, capacity for hydrogen bonding, and synthetic tractability make it a privileged structure in medicinal chemistry. Substituted pyridine intermediates serve as versatile building blocks for a vast array of biologically active molecules, demonstrating a broad spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the biological activities of substituted pyridine intermediates, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neurotropic properties. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key biological processes to aid researchers in the field of drug discovery.

Anticancer Activity of Substituted Pyridine Derivatives

Substituted pyridines have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various substituted pyridine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized below.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Ureas | 8e | MCF-7 (Breast) | 0.22 (48h) | [1] |

| Pyridine-Ureas | 8n | MCF-7 (Breast) | 1.88 (48h) | [1] |

| Imidazo[1,2-a]pyridines | IP-5 | HCC1937 (Breast) | Not specified, but potent | |

| Steroidal Pyridines | 9 | MDA-MB-231 (Breast) | 0.96 | |

| Steroidal Pyridines | 13 | MDA-MB-231 (Breast) | 3.08 | |

| Steroidal Pyridines | 5 | PC-3 (Prostate) | 4.73 | |

| Steroidal Pyridines | 8 | PC-3 (Prostate) | 4.69 |

Signaling Pathways in Anticancer Activity

Substituted pyridines can exert their anticancer effects by modulating critical signaling pathways. For instance, certain pyridine and pyridone-based compounds have been shown to induce G2/M phase arrest and apoptosis in liver and breast cancer cells through the upregulation of the p53 and JNK signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Substituted pyridine compounds

-

Cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the substituted pyridine compounds and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity of Substituted Pyridine Intermediates

The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Substituted pyridines represent a promising class of compounds with potent activity against a wide range of pathogens.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. The MIC values for several pyridine derivatives against various bacterial and fungal strains are presented below.

| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Pyridine Triazoles | 127a | S. aureus | 12.5 | C. albicans | 12.5 | |